Vinpocetine-d5

Bioanalysis LC-MS/MS Internal Standard

Vinpocetine-d5 (CAS 2734920-39-7) is the premier deuterated internal standard for vinpocetine bioanalysis, uniquely correcting for matrix effects and ion suppression that compromise unlabeled analogs. Its +5 Da mass shift and near-identical chromatographic behavior enable LLOQs down to 0.01 ng/mL in human plasma, meeting the stringent demands of regulatory bioequivalence studies. Available as a ≥98% pure solid, it is the definitive choice for method validation and routine, high-accuracy quantification in biological matrices.

Molecular Formula C22H26N2O2
Molecular Weight 355.5 g/mol
Cat. No. B12414190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinpocetine-d5
Molecular FormulaC22H26N2O2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
InChIInChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2
InChIKeyDDNCQMVWWZOMLN-FEGSZYOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinpocetine-d5: A Deuterated Internal Standard for Precise LC-MS/MS Quantification in Bioanalysis


Vinpocetine-d5 (CAS 2734920-39-7) is a stable isotope-labeled analog of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine [1]. The compound is labeled with five deuterium atoms (molecular formula C22H21D5N2O2, molecular weight 355.48), which distinguishes it from the unlabeled parent compound (MW 350.45) by a mass shift of +5 Da . Vinpocetine-d5 is supplied as a solid with a typical purity specification of ≥98% and is utilized exclusively as an internal standard (IS) for the quantitative analysis of vinpocetine and its primary metabolite apovincaminic acid in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Vinpocetine-d5 Cannot Be Replaced by Unlabeled Vinpocetine or Other Analogs in Quantitative Bioanalysis


The analytical requirements for quantifying vinpocetine in complex biological matrices (e.g., human plasma) are exceptionally demanding due to the drug's inherently low oral bioavailability (~7%) and extensive first-pass metabolism, which yields low circulating plasma concentrations [1]. Unlabeled vinpocetine, or even a structural analog used as an internal standard, cannot correct for matrix effects, ion suppression/enhancement, or variable extraction recovery in LC-MS/MS workflows [2]. This is because such non-isotopic standards exhibit different physicochemical behavior during sample preparation and ionization, leading to inaccurate and irreproducible quantification [3]. Vinpocetine-d5, by virtue of its deuterium labeling, exhibits near-identical chromatographic retention time and ionization efficiency to the target analyte, thereby serving as the optimal internal standard to correct for these analytical variabilities and ensure method reliability [4].

Vinpocetine-d5 Comparative Evidence: Quantified Performance in Bioanalytical Assays


Co-Elution and Ionization Equivalence of Vinpocetine-d5 Confirms Suitability as an Internal Standard

Vinpocetine-d5 exhibits near-identical chromatographic retention time to the unlabeled analyte vinpocetine under reversed-phase LC conditions, a critical prerequisite for correcting matrix effects and ionization variability in MS detection [1]. Specifically, both vinpocetine and d5-vinpocetine eluted at approximately 4.4 minutes on a Phenomenex Kinetix C18 column using a water/acetonitrile gradient containing 0.2% formic acid [1].

Bioanalysis LC-MS/MS Internal Standard

Validated UPLC-MS/MS Method Using Vinpocetine-d5 Achieves High Sensitivity for Plasma Vinpocetine Quantification

A validated UPLC-MS/MS method utilizing Vinpocetine-d5 as the internal standard demonstrated high sensitivity and reproducibility for quantifying vinpocetine in human plasma, achieving a lower limit of quantification (LLOQ) of 0.01 ng/mL and a linear range of 0.04-20.0 ng/mL (r=0.9997) [1]. The method also exhibited excellent accuracy, with recoveries ranging from 94.81% to 105.0% and matrix effects between 94.51% and 105.0%, with RSDs <5% [1].

Bioequivalence Method Validation Pharmacokinetics

Distinct MRM Transition of Vinpocetine-d5 Enables Specific Detection Without Isotopic Interference

In multiple reaction monitoring (MRM) mode, Vinpocetine-d5 is detected via a unique precursor-to-product ion transition of m/z 356→280, which is a +5 Da mass shift from the unlabeled vinpocetine transition of m/z 351→280 [1]. This mass difference enables unambiguous, interference-free detection of the internal standard in the presence of the native analyte [1].

Mass Spectrometry MRM Selectivity

Primary Applications of Vinpocetine-d5 in Pharmaceutical and Biomedical Research


Clinical Pharmacokinetic and Bioequivalence Studies of Vinpocetine Formulations

Vinpocetine-d5 is the preferred internal standard for quantifying vinpocetine in human plasma during clinical trials and bioequivalence studies. A validated UPLC-MS/MS method using Vinpocetine-d5 achieved an LLOQ of 0.01 ng/mL and excellent accuracy (recoveries 94.81-105.0%), making it suitable for detecting the low plasma concentrations resulting from vinpocetine's ~7% oral bioavailability [1][2].

Preclinical Metabolism and Disposition Studies

In preclinical models, Vinpocetine-d5 is used to correct for analytical variability when measuring vinpocetine and its primary metabolite apovincaminic acid in biological fluids. Its co-elution with the parent drug (retention time ~4.4 min) and distinct MRM transition (m/z 356→280) enable precise quantification across multiple matrices including plasma, tissue homogenates, and microsomal incubations [3].

Quality Control Release Testing of Vinpocetine Drug Products

Pharmaceutical manufacturers and contract research organizations use Vinpocetine-d5 as a stable isotope-labeled internal standard in validated LC-MS/MS methods for quality control release testing and stability studies of vinpocetine drug products, ensuring compliance with regulatory bioanalytical method validation guidelines [1].

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